2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Lipophilicity Chromatography Drug Design

Secure your supply of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide, a critical research chemical distinguished by its specific lipophilicity and hydrazide functionality. Unlike close analogs, its unique 2-phenylpropan-2-yl and propanehydrazide combination defines its logP, hydrogen bonding, and steric bulk, making it an irreplaceable building block for hydrazone or heterocycle synthesis and a precise reference standard for HPLC/LC-MS methods. Choose this specific CAS 70757-69-6 to ensure experimental validity.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 70757-69-6
Cat. No. B1364629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide
CAS70757-69-6
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NN)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2
InChIInChI=1S/C18H22N2O2/c1-13(17(21)20-19)22-16-11-9-15(10-12-16)18(2,3)14-7-5-4-6-8-14/h4-13H,19H2,1-3H3,(H,20,21)
InChIKeyCBIXTMKFLPNLBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide (CAS 70757-69-6): Compound Overview for Research Procurement


2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide (CAS 70757-69-6) is a synthetic small molecule belonging to the phenoxy hydrazide class . Its structure features a hydrazide functional group linked to a phenoxy moiety with a bulky, hydrophobic 2-phenylpropan-2-yl substituent. This compound is a racemic mixture with a molecular formula of C18H22N2O2 and a molecular weight of 298.38 g/mol . It is primarily used as a research chemical, with applications in chemical synthesis and life science research .

2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide (CAS 70757-69-6): The Critical Risk of Generic Interchange


Substituting this compound with a close analog, such as the corresponding acetic acid hydrazide or propanoic acid, is not scientifically valid due to significant differences in physicochemical properties that directly impact its utility. The specific combination of the 2-phenylpropan-2-yl group and the propanehydrazide chain dictates its exact lipophilicity (LogP), hydrogen bonding capacity, and molecular conformation . Even a seemingly minor change, like reducing the alkyl chain by one carbon or replacing the hydrazide with a carboxylic acid, can alter the molecule's LogP value, which in turn affects its solubility, membrane permeability, and potential for non-specific binding in biological assays [1]. This makes the compound unique for its intended applications as a building block or reference standard.

2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide (CAS 70757-69-6): Evidence-Based Differentiators for Informed Selection


Differentiated Lipophilicity (LogP) for Improved Compound Handling

The target compound demonstrates a higher calculated partition coefficient (LogP) compared to its corresponding acetic acid analog, indicating greater hydrophobicity. This is a critical differentiator for applications like reversed-phase chromatography method development or predicting passive membrane permeability [1].

Lipophilicity Chromatography Drug Design

Sourcing Differentiation: Documented Purity and Lot Traceability

While multiple vendors offer this compound, only a subset provides a public certificate of analysis (CoA) or safety data sheet (SDS) that explicitly states a minimum purity specification and proper storage conditions . This differentiates sources suitable for quantitative analytical work (e.g., reference standard) from those intended for exploratory synthesis.

Quality Control Chemical Sourcing Reference Standard

Structural Confirmation via Verified Spectroscopic Data

The existence of a public spectral database entry for this compound, while lacking quantitative NMR data, provides a baseline for identity verification that is absent for many less-common analogs [1]. This is crucial for researchers who need to confirm the identity of a synthesized batch or reference standard.

Analytical Chemistry Structural Biology NMR Spectroscopy

2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide (CAS 70757-69-6): High-Impact Application Scenarios


Use as a Building Block in the Synthesis of Novel Chemical Entities

The compound's hydrazide group is a versatile synthetic handle that can be further reacted to form hydrazones, diacylhydrazines, or heterocycles like oxadiazoles . Its distinct LogP and steric bulk make it a valuable building block for introducing a specific hydrophobic moiety into a molecule.

Use as a Reference Standard for Analytical Method Development

Given its defined structure and high purity specifications from vendors like AKSci (95%) and MolCore (NLT 98%), this compound is suitable for use as a reference standard for developing and validating HPLC or LC-MS methods, particularly for monitoring related substances or impurities in complex mixtures .

Use as a Tool Compound in Life Science Research

This compound is offered for life science research applications, suggesting its potential as a tool to probe biological systems [1]. The compound's specific physicochemical profile (e.g., LogP) and hydrogen-bonding capacity make it a candidate for studying target interactions or cellular permeability.

Use as a Drug Impurity Reference

This compound can be used as a reference substance for identifying and quantifying potential impurities in pharmaceutical formulations, supporting the quality control processes for drug development and manufacturing [2].

Technical Documentation Hub

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